(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine
Description
“(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine” (CAS: 1431704-21-0) is a tertiary amine derivative of piperidine with a stereospecific (3R) configuration. Structurally, it features a piperidine ring substituted with three methyl groups at positions 1, 3, and 4, and a 3-isopropoxyphenyl group at position 4.
The isopropoxyphenyl moiety introduces steric bulk and lipophilicity, which may influence binding affinity in pharmaceutical applications (e.g., as a receptor ligand or enzyme inhibitor). Safety data indicate significant hazards, including H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), necessitating stringent handling protocols .
Properties
IUPAC Name |
(3R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-MBIQTGHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170550 | |
| Record name | Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431704-21-0 | |
| Record name | Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431704-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with an isopropoxyphenyl group. This can be achieved through a nucleophilic substitution reaction using an isopropoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine,” we compare it with two structurally related tertiary amines:
Table 1: Structural and Hazard Comparison of Tertiary Amines
Key Differences and Implications
The trimethyl substitutions may reduce metabolic degradation, increasing in vivo stability. Boc-Protected Piperidine (): The carboxylic acid and Boc group render it more hydrophilic, suitable as a synthetic intermediate in peptide chemistry . Morpholinomethyl-pyrrolidinol (): The hydroxyl and morpholine groups confer hydrogen-bonding capacity, likely enhancing solubility in aqueous environments .
The Boc-protected analog in is more likely employed in controlled syntheses due to its protective group .
Research Findings and Limitations
- Safety Data Gaps: Hazard codes for the Boc-protected piperidine () and morpholinomethyl-pyrrolidinol () are incomplete, limiting direct toxicity comparisons .
Biological Activity
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with three methyl groups and an isopropoxyphenyl substituent. Its structural uniqueness contributes to its biological profile.
The biological activity of this compound is primarily linked to its interactions with various molecular targets:
- Receptor Binding : The compound has been studied for its binding affinity to opioid receptors, particularly the μ-opioid receptor (MOR). Research indicates that it may activate MOR through conformational changes that facilitate G protein signaling pathways .
- Enzyme Modulation : It can influence the activity of enzymes involved in pain modulation and inflammation, suggesting potential analgesic and anti-inflammatory properties .
Analgesic Activity
Several studies have highlighted the analgesic potential of this compound:
- Pain Models : In preclinical models, this compound exhibited significant analgesic effects with effective doses (ED50) demonstrating its potency in reducing pain responses in hot plate and anti-writhing tests .
- Mechanistic Insights : The analgesic effect is attributed to its active metabolites, which interact with opioid receptors to modulate pain pathways .
Case Studies and Experimental Data
- Study on Opioid Receptor Activation :
- Inflammation Modulation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Piperidine derivative | Analgesic, anti-inflammatory |
| 1-phenyl-3-dimethylaminopropane | Piperidine derivative | Moderate analgesic effects |
| Heterocycles as WIP1 Inhibitors | Various heterocycles | Potential therapeutic applications |
This comparison highlights the unique properties of this compound relative to other compounds with similar structures.
Q & A
Q. Q: What synthetic methodologies are recommended for the preparation of (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine, considering stereochemical control?
A:
- Chiral Resolution : Utilize enantioselective catalysis or chiral auxiliaries to achieve the (3R) configuration. For example, asymmetric hydrogenation of a ketone intermediate using Ru-BINAP catalysts can enforce stereochemistry .
- Key Steps :
- Piperidine Ring Formation : Employ cyclization of a β-amino alcohol precursor under acidic conditions (e.g., HCl in ethanol) .
- Isopropoxy Group Introduction : Use nucleophilic aromatic substitution (e.g., 3-fluorophenyl precursor with isopropanol/K₂CO₃) .
- Characterization : Confirm stereochemistry via chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) and ¹H/¹³C NMR (comparison of coupling constants and NOE effects) .
Advanced Stereochemical Analysis
Q. Q: How can conflicting stereochemical assignments in related piperidine derivatives be resolved during structural elucidation?
A:
- Contradiction Analysis :
- Case Study : reports (+)-(3R,4S)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, while describes a (3S,4R) configuration. To resolve discrepancies:
X-ray Crystallography : Definitive assignment via single-crystal X-ray diffraction .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
- Methodological Protocol : Always cross-validate using orthogonal techniques (e.g., optical rotation vs. chiral chromatography) .
Biological Activity Profiling
Q. Q: What strategies are employed to evaluate the biological activity of (3R)-configured piperidines in neurotransmitter systems?
A:
- In Vitro Assays :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (Q-TOF) to assess metabolic stability .
Data Contradictions in Pharmacological Studies
Q. Q: How should researchers address discrepancies in reported IC₅₀ values for structurally similar piperidine derivatives?
A:
- Root Cause Analysis :
- Resolution Workflow :
Computational Modeling for Target Prediction
Q. Q: What computational approaches predict the target engagement of this compound?
A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to opioid or serotonin receptors (PDB: 6DDF or 6WGT) .
- Pharmacophore Modeling : Align with known active ligands (e.g., alvimopan derivatives) to identify critical interactions (e.g., hydrogen bonding with Tyr148 in μ-opioid receptors) .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
Analytical Method Development
Q. Q: Which analytical techniques are optimal for quantifying this compound in biological matrices?
A:
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 μm).
- Ionization : ESI+ (m/z 304.2 → 152.1).
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) .
- Validation Parameters :
- Linearity (1–1000 ng/mL), LOD (0.3 ng/mL), recovery (>85%) .
Metabolic Pathway Elucidation
Q. Q: How are phase I/II metabolic pathways of (3R)-piperidine derivatives characterized?
A:
- Phase I : Incubate with CYP3A4/2D6 isoforms and identify hydroxylated or N-demethylated products via HRMS .
- Phase II : Screen for glucuronidation (UGT1A1/2B7) using UDPGA cofactor and detect conjugates via negative-ion mode LC-MS .
- Case Study : notes paroxetine-related metabolites; apply similar protocols for sulfation or methylation pathways .
Safety and Handling Protocols
Q. Q: What safety precautions are critical during large-scale synthesis of (3R)-configured piperidines?
A:
- Hazard Mitigation :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
